molecular formula C13H17NaO2 B610800 sodium;2-(3-pentylphenyl)acetate CAS No. 1254472-97-3

sodium;2-(3-pentylphenyl)acetate

Cat. No.: B610800
CAS No.: 1254472-97-3
M. Wt: 228.26 g/mol
InChI Key: CNSJWSLXKSJQFE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PBI-4050, also known as 3-pentylbenzenacetic acid sodium salt, is a first-in-class orally active low molecular weight compound. It is a synthetic analogue of a medium-chain fatty acid that binds to free fatty acid receptor 1 (FFAR1/GPR40) and GPR84. PBI-4050 has demonstrated significant anti-fibrotic, anti-inflammatory, and anti-proliferative properties, making it a promising candidate for the treatment of various fibrotic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PBI-4050 involves the reaction of 3-pentylbenzeneacetic acid with sodium hydroxide to form the sodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .

Industrial Production Methods

Industrial production of PBI-4050 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

PBI-4050 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PBI-4050 can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated or nitrated derivatives .

Scientific Research Applications

PBI-4050 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying fatty acid receptor interactions and signaling pathways.

    Biology: Investigated for its role in modulating inflammatory and fibrotic responses in various cell types.

    Medicine: Explored as a potential therapeutic agent for treating fibrotic diseases such as idiopathic pulmonary fibrosis, diabetic nephropathy, and heart failure.

    Industry: Potential applications in the development of anti-fibrotic and anti-inflammatory drugs .

Mechanism of Action

PBI-4050 exerts its effects through the activation of G protein-coupled receptors GPR40 and GPR84. By binding to these receptors, PBI-4050 modulates various signaling pathways involved in inflammation, fibrosis, and cellular proliferation. The compound reduces the activation of fibroblasts and myofibroblasts, leading to decreased extracellular matrix deposition and fibrosis. Additionally, PBI-4050 inhibits the expression of pro-inflammatory cytokines and growth factors, further contributing to its anti-fibrotic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PBI-4050

PBI-4050 is unique in its dual action on GPR40 and GPR84, which allows it to modulate multiple pathways involved in fibrosis and inflammation. This dual mechanism of action provides a broader therapeutic potential compared to other anti-fibrotic agents that target a single pathway .

Properties

IUPAC Name

sodium;2-(3-pentylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.Na/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15;/h5,7-9H,2-4,6,10H2,1H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSJWSLXKSJQFE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC=C1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254472-97-3
Record name PBI-4050 sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254472973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acido benzenacetico, 3-pentyl,sale di sodio.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SETOGEPRAM SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R05571KE07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;2-(3-pentylphenyl)acetate
Reactant of Route 2
Reactant of Route 2
sodium;2-(3-pentylphenyl)acetate
Reactant of Route 3
sodium;2-(3-pentylphenyl)acetate
Reactant of Route 4
Reactant of Route 4
sodium;2-(3-pentylphenyl)acetate
Reactant of Route 5
Reactant of Route 5
sodium;2-(3-pentylphenyl)acetate
Reactant of Route 6
Reactant of Route 6
sodium;2-(3-pentylphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.